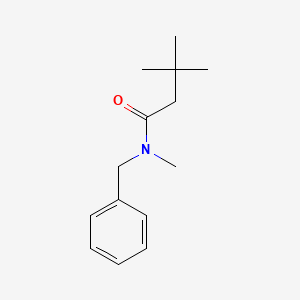
methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white to yellow powder that is commonly used in scientific research. Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of applications.
Mécanisme D'action
The mechanism of action of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate involves the inhibition of specific enzymes. It works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to a variety of effects, depending on the enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate depend on the specific enzyme being targeted. For example, inhibition of chymotrypsin can lead to decreased protein digestion, while inhibition of elastase can lead to decreased lung function. Additionally, methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects, making it useful in the treatment of a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs and therapies based on its ability to inhibit specific enzymes. Additionally, researchers may continue to study its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Finally, new synthesis methods may be developed to improve the efficiency and safety of producing this compound.
Méthodes De Synthèse
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 1-(2-nitrophenyl)piperidine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate as a white to yellow powder.
Applications De Recherche Scientifique
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has a wide range of scientific research applications. It has been used as a tool to study the activity of a variety of enzymes, including chymotrypsin, trypsin, and elastase. Additionally, it has been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 1-(2-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-6-8-15(9-7-10)13(17)11-4-2-3-5-12(11)16(19)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWZYQPCCWRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-nitrophenyl)carbonyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)






![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)